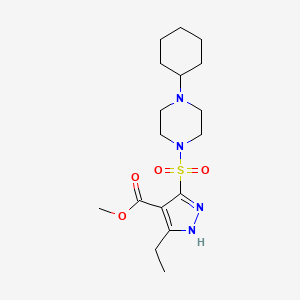
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group at the 1-position and an oxolane ring attached to a carboxamide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxolane Ring: The oxolane ring is formed by cyclization of a suitable diol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyrazole derivatives.
科学研究应用
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity .
相似化合物的比较
Similar Compounds
- N-(1-methylpyrazol-4-yl)oxolane-2-carboxamide
- N-(1-methylpyrazol-5-yl)oxolane-2-carboxamide
- N-(1-methylpyrazol-3-yl)tetrahydrofuran-2-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole and oxolane rings provides a versatile scaffold for further functionalization and optimization in drug development .
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-4-8(11-12)10-9(13)7-3-2-6-14-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIXGWHDDBXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2886074.png)

